molecular formula C17H15FN4O2 B5526993 N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B5526993
M. Wt: 326.32 g/mol
InChI Key: CIKDICZVAPLCTO-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound with a unique structure that includes a triazole ring, a fluorobenzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a nucleophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an etherification reaction, where a methoxyphenol reacts with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of continuous flow reactors and other advanced techniques to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Fluorobenzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
  • N-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
  • N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

Uniqueness

N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to the presence of the fluorobenzyl group, which imparts specific electronic and steric properties

Properties

IUPAC Name

(E)-1-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-23-17-8-13(9-21-22-11-19-20-12-22)6-7-16(17)24-10-14-4-2-3-5-15(14)18/h2-9,11-12H,10H2,1H3/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKDICZVAPLCTO-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.